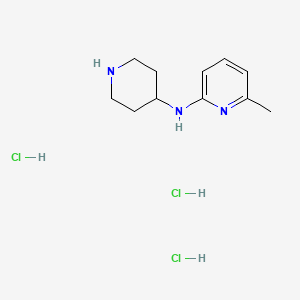

6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

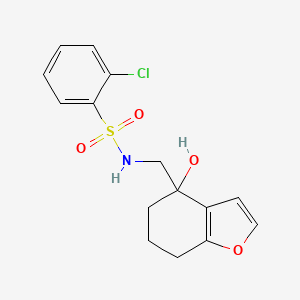

6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the CAS Number 1707361-85-0 . It has a molecular weight of 227.74 and a molecular formula of C11H18ClN3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride include a molecular weight of 227.74 . Unfortunately, other specific properties such as density, melting point, boiling point, etc., were not available in the search results.Wissenschaftliche Forschungsanwendungen

Efficient Asymmetric Hydrogenation of Pyridines

Research demonstrates an efficient method for the asymmetric hydrogenation of substituted pyridines, enabling the stereoselective formation of piperidines with up to four new chiral centers in a single operation. This process is vital in the stereoselective synthesis of piperidines, applied successfully to a large number of substrates. The technique involves the use of chiral oxazolidinones and specific catalysts to achieve high enantioselectivities, underscoring its potential in the synthesis of complex, chiral piperidines, which are key intermediates in pharmaceuticals (Glorius et al., 2004).

Mannich Reaction in Heterocycle Synthesis

Another application involves the use of piperidinium-based compounds in the Mannich reaction for the synthesis of N,S-containing heterocycles. This process leads to the formation of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides in significant yields, illustrating the role of such compounds in constructing complex heterocyclic structures, which are prevalent in drug molecules and agrochemicals (Dotsenko et al., 2012).

Study of Intermolecular Interactions in Hydrates

Research on the intermolecular interactions in hydrates of substituted piperidines, such as 4-methylpiperidine, reveals insights into the structural and computational aspects of these compounds. Understanding these interactions is crucial for the development of pharmaceuticals where hydrate formation can affect the stability and solubility of active pharmaceutical ingredients (Socha et al., 2021).

Catalytic Oxidation of Cyclic Amines

Ceria-supported nanogold catalysts have been shown to efficiently catalyze the oxidative transformation of cyclic amines to lactams, an essential reaction for producing chemical feedstocks like caprolactam, a precursor to nylon-6. This research highlights the importance of developing new catalytic methods for the sustainable production of industrially relevant chemicals (Dairo et al., 2016).

Zukünftige Richtungen

Piperidine derivatives, including 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .

Eigenschaften

IUPAC Name |

6-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10;;;/h2-4,10,12H,5-8H2,1H3,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSYTIKVLZUBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B2921878.png)

![2-Chloro-4-[(dimethylamino)methyl]phenol](/img/structure/B2921879.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide](/img/structure/B2921880.png)

![4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2921881.png)

![N-(3-chloro-4-methylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)acetamide](/img/structure/B2921882.png)

![2-chloro-N-methyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2921883.png)

![Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate](/img/structure/B2921886.png)